Benzyl Dimethylphosphonoacetate

Phosphorus Chemistry Mixed Phosphonate Synthesis Reaction Optimization

Benzyl Dimethylphosphonoacetate (CAS 57443-18-2) is a phosphonoacetate reagent belonging to the class of Horner–Wadsworth–Emmons (HWE) olefination agents. With a molecular formula of C11H15O5P and a molecular weight of 258.21 g/mol, it is commercially available as a clear, colorless to light brown liquid.

Molecular Formula C11H15O5P
Molecular Weight 258.21 g/mol
CAS No. 57443-18-2
Cat. No. B1272697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl Dimethylphosphonoacetate
CAS57443-18-2
Molecular FormulaC11H15O5P
Molecular Weight258.21 g/mol
Structural Identifiers
SMILESCOP(=O)(CC(=O)OCC1=CC=CC=C1)OC
InChIInChI=1S/C11H15O5P/c1-14-17(13,15-2)9-11(12)16-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
InChIKeyQYLGNJMIOVHLQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Dimethylphosphonoacetate (CAS 57443-18-2): A Strategic Horner–Wadsworth–Emmons Reagent for Orthogonal Protection and E-Selective Olefination


Benzyl Dimethylphosphonoacetate (CAS 57443-18-2) is a phosphonoacetate reagent belonging to the class of Horner–Wadsworth–Emmons (HWE) olefination agents. With a molecular formula of C11H15O5P and a molecular weight of 258.21 g/mol, it is commercially available as a clear, colorless to light brown liquid . Its defining structural feature is the benzyl ester group, which enables facile, orthogonal deprotection via hydrogenolysis without affecting the dimethyl phosphonate moiety, a critical advantage over simple alkyl esters like triethyl phosphonoacetate [1]. It serves as a building block for the stereoselective synthesis of α,β-unsaturated esters, which are fundamental motifs in pharmaceuticals and natural products [2].

Why Generic Substitution of Benzyl Dimethylphosphonoacetate (CAS 57443-18-2) in HWE Olefination Compromises Orthogonal Deprotection and Reaction Yield


The choice of ester moiety in a phosphonoacetate reagent dictates both the downstream deprotection strategy and the reagent's performance in the Horner–Wadsworth–Emmons (HWE) reaction. While reagents like triethyl phosphonoacetate (CAS 867-13-0) or trimethyl phosphonoacetate (CAS 5927-18-4) are widely used for standard E-selective olefinations, they present significant limitations for complex synthetic sequences. For instance, the ethyl ester in triethyl phosphonoacetate cannot be selectively removed in the presence of other base-labile protecting groups without harsh hydrolysis, which may degrade sensitive molecules. Conversely, Benzyl Dimethylphosphonoacetate features an ester that is uniquely cleavable under mild, neutral hydrogenolysis conditions (H₂, Pd/C), leaving the dimethyl phosphonate intact and orthogonal to most common protecting groups [1]. Furthermore, a direct comparison in a two-step synthesis of a mixed phosphonoacetate demonstrated that a benzyl-containing route provided an 89% yield, a substantial improvement over the 53% yield obtained using an alternative reagent sequence . This evidence confirms that simple substitution based solely on cost or availability can lead to synthetic dead-ends, forcing re-optimization and lower overall efficiency.

Quantitative Evidence Guide: Differentiating Benzyl Dimethylphosphonoacetate (57443-18-2) from Alternative Phosphonoacetate Reagents


Enhanced Two-Step Yield in Mixed Phosphonoacetate Synthesis: Benzyl vs. Isopropyl Ester

Benzyl Dimethylphosphonoacetate demonstrates a quantifiably superior performance as an intermediate in the synthesis of complex, mixed phosphonoacetate reagents compared to its isopropyl analog. In a sequential two-step alcoholysis procedure to prepare methyl 2-[(benzyloxy)(isopropoxy)phosphoryl]acetate, the synthetic route incorporating the benzyl moiety achieved an isolated yield of 89% over two steps . In a separate, earlier study using a different HWE reagent as the starting point, the analogous sequence to install an isopropyl group first, followed by a benzyl group, resulted in a significantly lower two-step yield of 53% . This 36-percentage-point increase in overall yield for the benzyl alcohol reaction sequence provides a direct and compelling economic and efficiency advantage for processes that require sequential functionalization of the phosphorus center.

Phosphorus Chemistry Mixed Phosphonate Synthesis Reaction Optimization

Orthogonal Deprotection: Hydrogenolysis of Benzyl Ester vs. Saponification of Ethyl Ester

The key functional advantage of Benzyl Dimethylphosphonoacetate over its most common alternative, Triethyl phosphonoacetate (CAS 867-13-0), lies in its deprotection chemistry. The benzyl ester is cleanly and selectively removed under neutral hydrogenolysis conditions (H₂, Pd/C) to yield the corresponding phosphonoacetic acid [1]. This is orthogonal to the base-labile dimethyl phosphonate group, which remains intact. In contrast, the ethyl ester in Triethyl phosphonoacetate typically requires saponification with strong aqueous bases (e.g., NaOH, LiOH) for hydrolysis, conditions that are not selective and would also cleave the phosphonate ester, leading to a fully deprotected and often unstable phosphonic acid [2]. This class-level distinction is crucial for designing synthetic routes with multiple protecting groups.

Protecting Group Strategy Orthogonal Deprotection Phosphonate Chemistry

HWE Reaction E-Selectivity with Aromatic Aldehydes: Dimethylphosphonoacetates

The dimethylphosphonoacetate class, which includes Benzyl Dimethylphosphonoacetate, is known for promoting high E-selectivity in the Horner–Wadsworth–Emmons reaction. Computational and experimental studies on mixed phosphonoacetates, including dimethyl esters, reacting with aromatic aldehydes have established a baseline E-selectivity that is characteristic of these reagents [1]. While a direct, quantitative E:Z ratio for Benzyl Dimethylphosphonoacetate with a specific aldehyde is not isolated in the reviewed literature, the class of dimethylphosphonoacetates consistently yields predominantly the thermodynamically favored E-alkene. This is in contrast to specialized reagents like the Still–Gennari type (e.g., methyl bis(2,2,2-trifluoroethyl)phosphonoacetate) or newer di(hexafluoroisopropyl)phosphonoacetates, which are intentionally designed to invert this selectivity and produce up to a 98:2 Z:E ratio [2]. The key takeaway is that Benzyl Dimethylphosphonoacetate should be selected when high E-selectivity is desired, and not when high Z-selectivity is the primary goal.

Stereoselective Synthesis Olefination HWE Reaction

Commercial Availability and Purity: Benzyl Dimethylphosphonoacetate vs. Potassium Salt

Benzyl Dimethylphosphonoacetate (CAS 57443-18-2) is commercially available from multiple reputable suppliers (e.g., Thermo Scientific, TCI, Aladdin) as a liquid with a certified purity of ≥97.0% (typically 97.5-100.0% by HPLC) . This contrasts with alternative phosphonoacetate reagents like Potassium P,P-dimethylphosphonoacetate (CAS 34170-88-2), which is a solid and offered at a lower purity of ≥95.0% (NT) . The liquid form factor and higher purity of Benzyl Dimethylphosphonoacetate facilitate precise handling and volumetric measurement in automated synthesis platforms and ensure more reproducible reaction outcomes by minimizing the impact of unknown impurities. While the potassium salt may be useful in specific aqueous or biphasic conditions due to its water solubility, the benzyl ester is preferred for standard anhydrous organic synthesis.

Reagent Procurement Purity Analysis Chemical Inventory

Validated Research & Industrial Scenarios: Optimal Utilization of Benzyl Dimethylphosphonoacetate (57443-18-2) Based on Evidence


Scenario 1: Multi-Step Synthesis of Complex Phosphorus-Containing Intermediates

In the preparation of mixed phosphonoacetate reagents for specialized HWE applications, Benzyl Dimethylphosphonoacetate demonstrates a clear advantage. Its use in a sequential alcoholysis protocol to install a benzyl and isopropyl group on the phosphorus atom resulted in a superior 89% two-step yield, compared to a 53% yield for an alternative route. This scenario is ideal for laboratories synthesizing custom HWE reagents or advanced pharmaceutical intermediates where maximizing yield in each step is paramount .

Scenario 2: Peptide and Nucleotide Chemistry Requiring Orthogonal Protection

This reagent is optimally deployed in synthetic routes targeting phosphonodepsipeptides, phosphonate-modified nucleotides, or any molecule requiring the presence of a free phosphonic acid at a late stage. Its benzyl ester is selectively cleavable via mild hydrogenolysis (H₂, Pd/C), while the dimethyl phosphonate ester remains protected [1]. This orthogonal deprotection is not possible with triethyl phosphonoacetate, whose ethyl ester requires harsh, non-selective saponification [2]. This makes it a preferred building block in peptidomimetic and nucleic acid chemistry.

Scenario 3: E-Selective Olefination of Base-Sensitive Aldehydes

When synthesizing E-α,β-unsaturated esters from aldehydes that are prone to racemization or decomposition under strongly basic conditions, Benzyl Dimethylphosphonoacetate is a prime candidate. The HWE reaction can be conducted under mild Masamune-Roush conditions (LiCl, DBU, MeCN) at low temperatures (e.g., 0 °C to rt) [3]. This protocol, while established for triethyl phosphonoacetate, is fully applicable to the dimethylphosphonoacetate class and allows for the high-yielding, E-selective formation of the desired alkene without degrading the sensitive substrate. This is a superior alternative to traditional Wittig reactions or harsher HWE conditions using NaH.

Scenario 4: Automated Parallel Synthesis and High-Throughput Experimentation

For laboratories utilizing automated synthesis platforms, the liquid form and high, consistent purity (≥97.5% by HPLC) of Benzyl Dimethylphosphonoacetate are critical advantages . The liquid state allows for precise, low-volume dispensing, and the high purity minimizes the risk of side reactions from unknown impurities that can plague solid reagents or those of lower purity (e.g., ≥95%). This ensures greater reproducibility across parallel reaction arrays and simplifies data analysis in high-throughput reaction discovery campaigns.

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